AZD5718 is developed by AstraZeneca and has been the subject of various clinical studies to evaluate its safety and efficacy. It falls under the category of anti-inflammatory agents, specifically targeting the 5-lipoxygenase pathway, which plays a crucial role in the synthesis of leukotrienes from arachidonic acid. This pathway is significant in the pathophysiology of conditions such as coronary artery disease and chronic kidney disease.
The synthesis of AZD5718 involves multiple chemical reactions that typically include the formation of key intermediates followed by functionalization steps to achieve the final structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:
These methods ensure that AZD5718 possesses the necessary pharmacophoric elements for its activity as a 5-lipoxygenase activating protein inhibitor.
AZD5718 has a complex molecular structure characterized by several functional groups that facilitate its interaction with biological targets. The molecular formula is , and it exhibits a molecular weight of approximately 408.45 g/mol.
Key structural features include:
The three-dimensional conformation of AZD5718 allows it to effectively bind to the 5-lipoxygenase activating protein, inhibiting its activity and thus reducing leukotriene synthesis.
AZD5718 undergoes various chemical reactions during its metabolism within biological systems. Key metabolic pathways include:
AZD5718 functions primarily by inhibiting the 5-lipoxygenase activating protein, which is crucial for leukotriene synthesis. The mechanism involves:
Clinical studies have demonstrated a dose-dependent reduction in urinary leukotriene E4 levels following administration of AZD5718, supporting its mechanism of action.
AZD5718 exhibits specific physical properties relevant to its formulation and delivery:
Chemical properties include:
These properties are essential for optimizing dosing regimens and ensuring therapeutic effectiveness.
AZD5718 is being investigated primarily for its applications in:
The ongoing research into AZD5718 highlights its promise as a therapeutic agent targeting inflammatory pathways associated with significant health conditions.
AZD5718 (chemical name: (1R,2R)-2-{4-[3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide) is a synthetic small molecule with the molecular formula C24H26N6O3 and a molecular weight of 446.5 g/mol [5] [10]. Its structure features a chiral cyclohexanecarboxamide scaffold with stereospecific (1R,2R) configuration, critical for binding affinity to 5-lipoxygenase-activating protein (FLAP) [9]. Key physicochemical properties include:
Table 1: Physicochemical Properties of AZD5718
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 446.5 g/mol | Calculated |
logD7.4 | 2.9 | Experimental (pH 7.4) |
Plasma Protein Binding | 95.7% | Human in vitro |
Topological Polar Surface Area | 121.77 Ų | Computed |
Aqueous Solubility | 20 μM (amorphous), 240 μM (crystalline) | In vitro measurement |
Hydrogen Bond Acceptors/Donors | 7 / 3 | Computed |
The development of AZD5718 represents a strategic response to limitations of earlier 5-lipoxygenase (5-LO) pathway inhibitors. Initial FLAP inhibitors like veliflapon (DG-031) demonstrated proof-of-concept for leukotriene suppression but exhibited suboptimal pharmacokinetics and failed to achieve sustained pathway inhibition in clinical settings [1] [8]. Similarly, the 5-LO inhibitor zileuton showed efficacy in improving endothelial function in coronary artery disease (CAD) patients but required frequent dosing due to a short half-life (~2.5 hours), limiting clinical utility [3] [6].
AZD5718 emerged from AstraZeneca's multi-parameter optimization program focusing on:
This optimization yielded a compound with 10-fold greater potency than predecessor FLAP inhibitors and species-specific activity (active in human, dog, and rabbit models but inactive in rodents) [1] [7]. Key milestones include:
AZD5718 exerts anti-inflammatory effects through selective, reversible inhibition of FLAP—an integral membrane protein essential for 5-LO activation. FLAP facilitates arachidonic acid transfer to 5-LO and stabilizes the 5-LO complex at the nuclear membrane, enabling conversion of arachidonic acid to leukotriene A4 (LTA4) [3] [8]. By binding FLAP with high affinity (equilibrium dissociation constant Kd = 0.0044 μmol/L; binding off-rate Koff = 1.27 min-1), AZD5718 disrupts this protein-protein interaction, suppressing production of downstream leukotrienes:
Table 2: Pharmacodynamic Profile of AZD5718 Across Species
Species | LTB4 Inhibition IC50 | Relative Potency vs. Human | Key Metabolic Pathways |
---|---|---|---|
Human | 0.039 μmol/L | 1.0x (reference) | CYP3A4/5, UGT1A1/3/4 glucuronidation |
Dog | Equivalent to human | ~1.0x | Similar oxidative metabolism |
Rabbit | Equivalent to human | ~1.0x | Not fully characterized |
Rat | Inactive | N/A | Rapid glucuronidation |
Mouse | Inactive | N/A | Rapid glucuronidation |
Mechanistic advantages over direct 5-LO inhibitors:
Clinical pharmacodynamic studies demonstrate that AZD5718 achieves >90% suppression of leukotriene production over 24 hours with once-daily dosing [8] [10]. In the phase IIa FLAVOUR study, AZD5718 significantly reduced urinary LTE4 levels (a stable cysteinyl leukotriene metabolite) in post-MI patients at 4 and 12 weeks, establishing proof of mechanism in the target population [1] [6]. This positions AZD5718 as a promising candidate for modulating inflammation-driven cardiovascular pathologies without the limitations of earlier pathway inhibitors.
Table 3: Key Clinical Pharmacodynamic Findings for AZD5718
Biomarker | Tissue/Biofluid | IC50 | Maximal Inhibition | Clinical Study |
---|---|---|---|---|
LTB4 production | Whole blood (ex vivo) | 5.3 nM (95% CI: 4.8–5.8 nM) | >95% | First-in-human [3] |
Urinary LTE4 | Urine (endogenous) | 0.8 nM (95% CI: 0.7–1.0 nM) | >80% | First-in-human [3] |
Urinary LTE4 | Urine (post-MI patients) | Not reported | Statistically significant reduction at 4/12 weeks | FLAVOUR Phase IIa [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7